5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with methyl, phenyl, and pivaloyl groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with pivaloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pivaloyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones and dihydropyrazolones, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress and inflammation pathways. It can cross the blood-brain barrier due to its lipophilic nature, making it a potential candidate for treating neurological conditions .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: A closely related compound with similar chemical properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in various therapeutic applications.
4-Acetyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another derivative with potential biological activities
Uniqueness
5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique pivaloyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C15H18N2O2/c1-10-12(13(18)15(2,3)4)14(19)17(16-10)11-8-6-5-7-9-11/h5-9,12H,1-4H3 |
InChI Key |
XSWAHJWUTJSELS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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